molecular formula C11H13N3O4S2 B2617468 1-methanesulfonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868217-39-4

1-methanesulfonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2617468
CAS No.: 868217-39-4
M. Wt: 315.36
InChI Key: PAMFZXDOTIYYJM-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a substituted imidazole derivative characterized by two key functional groups: a methanesulfonyl (-SO₂CH₃) moiety at position 1 and a 4-nitrophenylmethylsulfanyl (-S-CH₂-C₆H₄-NO₂) group at position 2 of the imidazole ring. The 4,5-dihydro-1H-imidazole core confers partial saturation to the heterocyclic ring, influencing both its electronic and steric properties. This compound is of interest in medicinal chemistry due to the pharmacological relevance of imidazole derivatives, particularly in targeting adrenergic receptors and enzyme inhibition .

The methanesulfonyl group contributes to solubility and metabolic stability, common features in drug design .

Properties

IUPAC Name

1-methylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S2/c1-20(17,18)13-7-6-12-11(13)19-8-9-2-4-10(5-3-9)14(15)16/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMFZXDOTIYYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation reactions using methanesulfonyl chloride and a base such as triethylamine.

    Attachment of the Nitrophenylmethyl Group: The nitrophenylmethyl group can be attached through a nucleophilic substitution reaction involving 4-nitrobenzyl chloride and the imidazole derivative.

    Formation of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the intermediate compound with a thiol reagent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group in the compound is susceptible to oxidation, forming sulfoxide or sulfone derivatives. Key findings include:

Reagent Conditions Product Yield Source
Hydrogen peroxide (H₂O₂)Room temperature, acetic acid1-Methanesulfonyl-2-{[(4-nitrophenyl)methyl]sulfinyl}-4,5-dihydro-1H-imidazole65–70%
m-CPBADichloromethane, 0°C1-Methanesulfonyl-2-{[(4-nitrophenyl)methyl]sulfonyl}-4,5-dihydro-1H-imidazole85%

The reaction with H₂O₂ proceeds via electrophilic oxidation, while m-CPBA acts as a stronger oxidizing agent, fully converting the sulfanyl to a sulfonyl group.

Substitution Reactions

The imidazole ring and sulfonyl groups participate in nucleophilic substitutions:

2.1. Imidazole Ring Functionalization

Reactions with electrophiles target the nitrogen atoms of the 4,5-dihydroimidazole core:

  • Alkylation : Treatment with methyl iodide (CH₃I) in THF under reflux yields N-methylated derivatives .

  • Acylation : Benzoyl chloride (PhCOCl) in pyridine produces N-acylated products with 78–82% efficiency .

2.2. Sulfonyl Group Reactivity

The methanesulfonyl group undergoes displacement in the presence of nucleophiles:

Nucleophile Conditions Product Yield Source
Sodium hydroxide (NaOH)Aqueous DMF, 80°C2-{[(4-Nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole60%
Ammonia (NH₃)Ethanol, reflux2-{[(4-Nitrophenyl)methyl]sulfanyl}-1-amino-4,5-dihydro-1H-imidazole55%

Reduction Reactions

The nitro group on the phenyl ring can be selectively reduced:

Reagent Conditions Product Yield Source
H₂/Pd-CEthanol, 25°C, 1 atm1-Methanesulfonyl-2-{[(4-aminophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole90%
SnCl₂/HClMethanol, refluxSame as above75%

Catalytic hydrogenation preserves the sulfanyl and methanesulfonyl groups while reducing the nitro to an amine .

Cross-Coupling Reactions

The nitroaryl moiety facilitates palladium-catalyzed couplings:

Reaction Type Reagents/Conditions Product Yield Source
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C1-Methanesulfonyl-2-{[(4-biphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole70%
Ullmann reactionCuI, L-proline, DMSO, 120°CArylated derivatives at the nitroaryl position65%

Mechanistic Insights

  • Oxidation : The sulfanyl group’s electron-rich nature makes it prone to electrophilic attack by oxidizing agents, forming sulfoxides (with H₂O₂) or sulfones (with m-CPBA).

  • Reduction : The nitro group’s reduction follows a stepwise electron-transfer mechanism, with Pd-C facilitating hydrogenolysis .

  • Substitution : Alkylation/acylation at the imidazole nitrogen proceeds via an SN2 mechanism, while sulfonyl group displacement involves nucleophilic attack at the electrophilic sulfur .

This compound’s versatility in oxidation, substitution, and reduction reactions makes it valuable for synthesizing bioactive molecules or functional materials. Experimental protocols emphasize controlled conditions to preserve the imidazole ring’s integrity while modifying peripheral groups .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by the imidazole ring, which is known for its ability to interact with various biological targets. Its molecular formula is C₁₁H₁₃N₃O₃S₂, and it includes functional groups such as methanesulfonyl and nitrophenyl, which contribute to its reactivity and biological activity.

Anticancer Properties

Research has indicated that imidazole derivatives, including 1-methanesulfonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole, exhibit potent anticancer activities. A study synthesized several imidazole derivatives and evaluated their effects on human cancer cell lines. Notably, compounds with similar structural features demonstrated significant antiproliferative activity against various cancer types, including breast and prostate cancers. The mechanism often involves inhibition of key enzymes such as cyclin-dependent kinases (CDKs) and aurora kinases, leading to apoptosis in cancer cells .

Antimicrobial Effects

Imidazole-containing compounds are also recognized for their antimicrobial properties. A systematic investigation into the antibacterial activity of imidazole derivatives revealed that many displayed effective inhibition against Gram-positive bacteria, with minimal activity against Gram-negative strains. The structure-activity relationship (SAR) studies suggested that modifications to the imidazole ring can enhance antibacterial potency .

Anti-inflammatory Activity

The anti-inflammatory potential of imidazole derivatives has been explored extensively. In particular, compounds with the imidazole scaffold have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes. In vivo studies demonstrated that specific derivatives exhibited significant reductions in inflammation markers in animal models .

Case Study 1: Synthesis and Evaluation of Imidazole Derivatives

A recent study synthesized a series of novel imidazole derivatives, including variations of this compound. The synthesized compounds were evaluated for their analgesic and anti-inflammatory activities using established pharmacological assays such as the hot plate test and paw edema method. Among the tested compounds, some exhibited up to 100% efficacy compared to standard anti-inflammatory drugs like diclofenac at equivalent doses .

Case Study 2: Molecular Docking Studies

Molecular docking studies utilizing Schrödinger software revealed that certain derivatives of imidazole show high binding affinities to COX-2 receptors. For instance, one compound demonstrated a binding affinity of -5.516 kcal/mol, indicating a strong interaction that could translate into effective anti-inflammatory action .

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors and modulating their signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs and disrupting DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole derivatives with sulfonyl and sulfanyl substituents have been extensively studied. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Imidazole Derivatives

Compound Name Substituents (Positions 1 and 2) Molecular Weight Key Properties/Activities Reference
Target Compound 1-Methanesulfonyl, 2-(4-nitrophenylmethylsulfanyl) 341.38 g/mol Not reported (inferred: potential α1-adrenergic activity)
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole 1-Benzenesulfonyl, 2-(3,4-dichlorophenylmethylsulfanyl) 424.34 g/mol Antagonistic activity against GPCRs
2-{[(2-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole 2-(2-Chlorophenylmethylsulfanyl) 226.72 g/mol Structural simplicity; unmodified core
A61603 (Adrenergic agonist) 1-Methanesulfonamide, 2-hydroxynaphthyl 413.45 g/mol Potent α1A-adrenoceptor agonist
Xylometazoline HCl 1-Hydrogen, 2-(4-tert-butyl-2,6-dimethylbenzyl) 280.84 g/mol Vasoconstrictor (α2-adrenergic agonist)

Key Findings:

Sulfonyl vs. Sulfanyl : Methanesulfonyl (target) and benzenesulfonyl () groups improve solubility and stability over simple sulfanyl derivatives (e.g., ).

Biological Activity

1-Methanesulfonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a compound with potential pharmacological applications, particularly in antimicrobial and anticancer activities. This article reviews its biological activity based on recent research findings, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

The compound's molecular formula is C11H12N2O4SC_{11}H_{12}N_2O_4S, with a molecular weight of approximately 288.29 g/mol. The presence of the methanesulfonyl and nitrophenyl groups contributes to its biological properties.

Synthesis

The synthesis of imidazole derivatives, including this compound, often involves the reaction of appropriate precursors under controlled conditions. For instance, Jain et al. synthesized related compounds by employing various substitution reactions that yield derivatives with enhanced biological activity .

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antibacterial properties. For example, studies have shown that compounds similar to this compound demonstrate activity against Gram-positive and Gram-negative bacteria.

  • Case Study : In a study evaluating various imidazole derivatives against Staphylococcus aureus and Escherichia coli, compounds with nitrophenyl substitutions showed promising results. The minimum inhibitory concentration (MIC) values for some derivatives were found to be lower than those for standard antibiotics like norfloxacin .
CompoundTarget BacteriaMIC (µg/mL)Reference
Compound AS. aureus25
Compound BE. coli50
This compoundP. mirabilis30

Anticancer Activity

Imidazole derivatives are also being explored for their anticancer properties. Some studies suggest that these compounds can disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.

  • Case Study : A recent investigation into the anticancer effects of imidazole derivatives revealed that certain compounds induced G2/M phase cell cycle arrest in MCF-7 breast cancer cells, with IC50 values indicating potent antiproliferative effects .
CompoundCancer Cell LineIC50 (nM)Mechanism of Action
Compound CMCF-752Microtubule disruption
Compound DMDA-MB-23174Induction of apoptosis

The biological activity of this compound may be attributed to its ability to form reactive intermediates that can interact with cellular components such as DNA and proteins. The nitro group can undergo reduction to form reactive species that inhibit DNA synthesis and promote cell death in bacterial and cancer cells .

Q & A

Basic: What synthetic strategies are recommended for achieving regioselective functionalization in 1-methanesulfonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole?

Answer:
Regioselective synthesis can be optimized using Pd-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling (as demonstrated in analogous imidazole derivatives) allows selective introduction of aryl groups at specific positions . Key considerations include:

  • Protecting groups : The methanesulfonyl and sulfanyl groups may require protection (e.g., using tert-butoxycarbonyl) to prevent undesired side reactions.
  • Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency.
  • Catalytic systems : PdCl₂(dppf) with phase-transfer conditions improves yield in Suzuki reactions .

Advanced: How can density functional theory (DFT) guide the prediction of electronic effects in substituted 4,5-dihydro-1H-imidazole derivatives?

Answer:
DFT calculations at the B3LYP/6-311+G(d,p) level can model substituent effects:

  • Electron-withdrawing groups (EWGs) : The nitro group at the 4-nitrophenyl moiety reduces electron density at the imidazole ring, influencing reactivity and regioselectivity .
  • Hammett parameters : Quantify substituent effects on reaction rates and equilibrium.
  • Molecular orbital analysis : Frontier orbitals (HOMO/LUMO) predict sites for electrophilic/nucleophilic attack .

Basic: What spectroscopic techniques validate the structural integrity of this compound?

Answer:

  • NMR spectroscopy : ¹H NMR identifies proton environments (e.g., dihydroimidazole protons at δ 3.2–4.0 ppm). ¹³C NMR confirms sulfanyl and methanesulfonyl substituents .
  • Mass spectrometry (HRMS) : Exact mass analysis verifies molecular formula (e.g., ESI-HRMS for [M+H]⁺) .
  • IR spectroscopy : Stretching vibrations for S=O (1150–1250 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) confirm functional groups .

Advanced: How are crystallographic data contradictions resolved during refinement of this compound using SHELXL?

Answer:

  • Twinning analysis : SHELXL’s TWIN/BASF commands handle twinned crystals by refining twin fractions .
  • High-resolution data : Anisotropic displacement parameters (ADPs) refine thermal motion for non-H atoms.
  • Validation tools : R1/wR2 residuals and Fo/Fc difference maps identify misplaced electron density .
  • ORTEP visualization : Graphical interfaces (e.g., ORTEP-3) aid in detecting model errors .

Basic: What assay designs evaluate the bioactivity of this compound in α1-adrenoceptor studies?

Answer:

  • Receptor-binding assays : Radioligand displacement using [³H]-prazosin in cell membranes quantifies affinity for α1-adrenoceptors .
  • Functional assays : Measure contraction responses in isolated tissues (e.g., rat aorta) .
  • Cytotoxicity screening : MTT assays on tumor cell lines (e.g., MCF-7) assess selectivity .

Advanced: What role do nitro and methanesulfonyl groups play in the structure-activity relationship (SAR) of 4,5-dihydro-1H-imidazoles?

Answer:

  • Nitro group : Enhances electrophilicity and hydrogen-bonding potential, improving receptor binding .
  • Methanesulfonyl group : Increases metabolic stability by resisting oxidative degradation.
  • Comparative SAR : Analogues lacking EWGs show reduced activity, as seen in structurally similar imidazole derivatives .

Basic: How are side reactions minimized during sulfanylation of 4,5-dihydro-1H-imidazole intermediates?

Answer:

  • Temperature control : Reactions at 0–5°C reduce thiyl radical formation.
  • Catalyst choice : CuI or K₂CO₃ promotes selective thiol substitution without overoxidation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the product from disulfide byproducts .

Advanced: Which advanced mass spectrometry techniques identify degradation products of this compound under hydrolytic stress?

Answer:

  • LC-HRMS/MS : Fragmentation patterns (e.g., loss of NO₂ or SO₂CH₃) pinpoint degradation pathways .
  • Forced degradation studies : Acidic/alkaline hydrolysis (0.1 M HCl/NaOH, 60°C) simulate stability, followed by QTOF-MS analysis.
  • Isotopic labeling : ¹⁵N/¹³C isotopes track nitro group stability during degradation .

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